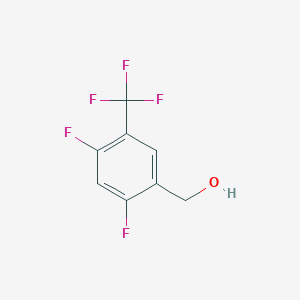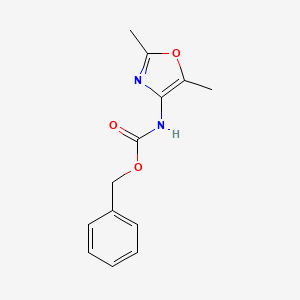![molecular formula C25H27N5 B2615795 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1326920-22-2](/img/structure/B2615795.png)
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a pyrazolo[1,5-a]pyrazine moiety. Piperazine rings are common in many pharmaceuticals and have wide-ranging biological activity. The pyrazolo[1,5-a]pyrazine group is a type of heterocyclic aromatic compound, which are often found in various drugs and natural products .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, density, and acidity, would need to be determined experimentally .科学的研究の応用
Antibacterial and Biofilm Inhibition Properties
Novel derivatives, including those related to the pyrazolo[1,5-a]pyrazine family, have shown significant antibacterial efficacies and biofilm inhibition activities. Compounds with piperazine linkers demonstrated potent activity against various bacterial strains like E. coli, S. aureus, and S. mutans. Their biofilm inhibition capabilities were more effective than reference drugs such as Ciprofloxacin, highlighting their potential in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Synthesis and Structural Analysis
Pyrazole-containing s-triazine derivatives, closely related to pyrazolo[1,5-a]pyrazine, have been synthesized and their molecular structures analyzed through X-ray diffraction and DFT/B3LYP method. These studies provide insights into the molecular configurations of such compounds, which are crucial for understanding their biological activities and potential applications in drug development (Sharma et al., 2017).
Anticancer Activities
Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a structural similarity to pyrazolo[1,5-a]pyrazine, demonstrated significant antitumor activity, particularly against human breast adenocarcinoma cell lines. These findings suggest potential applications in developing new anticancer agents (Abdellatif et al., 2014).
Antimicrobial Activity
The synthesis of new pyrazole, isoxazole, benzoxazepine, and benzodiazepine derivatives, related to the pyrazolo[1,5-a]pyrazine structure, has shown promising antimicrobial and antifungal activities. This research indicates potential applications of such compounds in treating infectious diseases (Kendre et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-18-8-6-10-23(20(18)3)28-13-15-29(16-14-28)25-24-17-22(27-30(24)12-11-26-25)21-9-5-4-7-19(21)2/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAQNNDURITRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)


![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2615726.png)


![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)
![4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2615733.png)
![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)